2-Amino-3-methoxypyridine
Overview
Description
2-Amino-3-methoxypyridine is a derivative of 2-aminopyridine, which is a simple, low molecular weight moiety known for its utility in the synthesis of diverse biological molecules. It is used by pharmaceutical companies to create pharmacophores against various biological targets due to its simple design and ability to produce single products with minimal side reactions. The low molecular weight of the synthesized compounds facilitates the identification of toxicity-causing metabolites in drug discovery programs .
Synthesis Analysis
The synthesis of 2-Amino-3-methoxypyridine and its derivatives often involves multi-step chemical reactions. A general and versatile synthesis method for 2-alkyl-4-aminopyridines, which are structurally related to 2-Amino-3-methoxypyridine, has been described using commercially available precursors and involves acylation, amination, and cyclization in ammonia to yield the desired substituted pyridines . Another study focused on the synthesis of 3-methoxy-5,6-diamino-2-nitropyridine from 3,5-dichloropyridine through substitution, oxidation, nitration, and ammoniation . These methods highlight the complexity and versatility of synthesizing substituted pyridines.
Molecular Structure Analysis
The molecular structure of 2-Amino-3-methoxypyridine-related compounds has been studied extensively. For instance, the crystal structure and solution conformation of a related compound, 3-amino-6,6'-bis(methoxycarbonyl)-2,2'-bipyridine, were determined, showing that the two pyridyl rings are almost coplanar due to an intramolecular hydrogen bond . This type of analysis is crucial for understanding the reactivity and interaction of these molecules with biological targets.
Chemical Reactions Analysis
The chemical reactivity of 2-Amino-3-methoxypyridine derivatives is influenced by their functional groups. For example, the presence of a 3-methoxy group in a 2-aminopyridine derivative was found to contribute to mutagenic potential and time-dependent drug-drug interaction (TDI) following metabolic oxidation. Structural modifications that reduced the electron density of the ring or blocked the reactive site were successful in reducing these safety risks .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Amino-3-methoxypyridine derivatives are determined by their molecular structure. The synthesis of 2-Amino-6-methoxy-3-nitropyridine, for example, resulted in a product with a 65% overall yield and 98% purity, indicating a high degree of selectivity and efficiency in the synthesis process . These properties are essential for the development of pharmaceuticals, as they affect solubility, stability, and bioavailability.
Scientific Research Applications
Synthesis and Chemical Properties
Chemical Modifications for Safety : Structural modifications of compounds containing 3-methoxy-2-aminopyridine have been explored to reduce risks like mutagenicity and drug-drug interactions, showing its potential in drug development (C. Palmer et al., 2012).
Molecular and Biochemical Studies
Excited State Double Proton Transfer : A study on the excited-state double-proton transfer mechanism of 2-amino-3-methoxypyridine and acetic acid complex offers insights into its molecular behavior, which is critical for understanding its applications in biochemistry (Qing-Chi Meng et al., 2018).
K+ Channel Blockers : Research on 4-aminopyridine derivatives, including those with a methoxy group, has shown their potential as blockers of voltage-gated potassium channels, indicating applications in medical treatments (Sofia Rodríguez-Rangel et al., 2020).
Organic Chemistry and Medicinal Applications
Deprotonative Metalation : The deprotonation of 2-methoxypyridine, a related compound, using lithium–iron combinations illustrates its utility in organic synthesis processes (Elisabeth Nagaradja et al., 2012).
Hydrogen Bonding and Tautomerization : Investigations into the hydrogen bonding and amino-imino tautomerization of alkoxy-aminopyridines, including 2-amino-3-methoxypyridine, highlight its significance in chemical reactions and potential medicinal applications (T. Kitamura et al., 2007).
Nucleophilic Amination : A study on the nucleophilic amination of methoxypyridines using a sodium hydride-iodide composite underlines the synthetic utility of these compounds in creating aminopyridines of medicinal interest (J. Pang et al., 2018).
Safety And Hazards
properties
IUPAC Name |
3-methoxypyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-9-5-3-2-4-8-6(5)7/h2-4H,1H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNAYRVKSWGSQTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432773 | |
Record name | 2-AMINO-3-METHOXYPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-methoxypyridine | |
CAS RN |
10201-71-5 | |
Record name | 2-AMINO-3-METHOXYPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-3-methoxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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